molecular formula C7H14O2 B3143549 (1,1-Dimethoxyethyl)cyclopropane CAS No. 52829-97-7

(1,1-Dimethoxyethyl)cyclopropane

Cat. No. B3143549
CAS RN: 52829-97-7
M. Wt: 130.18 g/mol
InChI Key: AIRYVOBWESROTH-UHFFFAOYSA-N
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Description

(1,1-Dimethoxyethyl)cyclopropane, also known as DMECP, is a cyclic ether that has gained attention in the field of organic chemistry due to its unique structure and properties. DMECP has been used as a building block for the synthesis of various organic compounds and has shown potential in different scientific research applications.

Mechanism of Action

The mechanism of action of (1,1-Dimethoxyethyl)cyclopropane is not well understood. However, it is believed that this compound may act as a nucleophile in various reactions due to the presence of two electron-donating methoxy groups.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound is a relatively stable compound and does not undergo significant metabolic transformations in vivo.

Advantages and Limitations for Lab Experiments

(1,1-Dimethoxyethyl)cyclopropane has several advantages as a building block for the synthesis of organic compounds. It is a relatively inexpensive and readily available compound. This compound is also a stable compound that can be stored for extended periods without significant degradation. However, this compound has some limitations, including its low reactivity and limited solubility in some solvents.

Future Directions

There are several future directions for the use of (1,1-Dimethoxyethyl)cyclopropane in scientific research. One potential application is the synthesis of new natural products and pharmaceuticals with improved biological activity. Additionally, this compound may be used as a starting material for the synthesis of new materials with unique properties, such as liquid crystals and polymers. Finally, further research is needed to understand the mechanism of action of this compound and its potential applications in various chemical reactions.

Scientific Research Applications

(1,1-Dimethoxyethyl)cyclopropane has been used in various scientific research applications, including the synthesis of natural products, pharmaceuticals, and agrochemicals. It has been used as a key intermediate in the synthesis of biologically active compounds such as (+)-neopeltolide, a potent antitumor agent, and (+)-phorboxazole A, a potent antitumor and antiviral agent.

properties

IUPAC Name

1,1-dimethoxyethylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-7(8-2,9-3)6-4-5-6/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRYVOBWESROTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 50 g (0.59 mol) of cyclopropyl methyl ketone, 82 g (0.77 mol) of trimethyl orthoformate, 200 ml of methanol and 0.25 g of p-toluenesulfonic acid was stirred at room temperature for 2 hours, and then 0.15 g of sodium methoxide was added. Then, under reduced pressure, the methanol was first distilled off (at about 400 mbar) and, finally (at about 250 mbar), the product (II) as a colorless liquid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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